molecular formula C10H12N2O B13345255 2-(Benzo[d]isoxazol-6-yl)propan-1-amine

2-(Benzo[d]isoxazol-6-yl)propan-1-amine

Cat. No.: B13345255
M. Wt: 176.21 g/mol
InChI Key: UPYACBJQWZDMPA-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-6-yl)propan-1-amine is a compound that belongs to the class of benzisoxazole derivatives. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. These compounds are known for their diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of benzisoxazole derivatives often employs scalable and cost-effective synthetic routes. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-6-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Benzo[d]isoxazol-6-yl)propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Benzoxazole: A benzene ring fused to an oxazole ring.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

2-(Benzo[d]isoxazol-6-yl)propan-1-amine is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its benzisoxazole core is a privileged scaffold in medicinal chemistry, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1,2-benzoxazol-6-yl)propan-1-amine

InChI

InChI=1S/C10H12N2O/c1-7(5-11)8-2-3-9-6-12-13-10(9)4-8/h2-4,6-7H,5,11H2,1H3

InChI Key

UPYACBJQWZDMPA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)C=NO2

Origin of Product

United States

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